Sensory Profile Differentiation: Burnt Coffee and Cabbage Notes at Quantified Concentrations vs. Generic Furan Thiols
1-(2-Furfurylthio)propanone exhibits a concentration-dependent sensory profile that distinguishes it from other furfurylthio compounds. At 10 ppm in sugar syrup, it provides a burnt coffee note; at 3 ppm, it produces a distinct cabbage character; and at 6.7 ppm in coffee, a mercaptan note emerges [1]. In contrast, the structurally related 2-furfurylthiol (FEMA 2493) is described primarily as "coffee, roasted sesame seeds" with an odor threshold of 0.1 μg/L, lacking the cabbage dimension at any tested concentration [2].
| Evidence Dimension | Sensory profile descriptors at quantified concentrations |
|---|---|
| Target Compound Data | 10 ppm: burnt coffee note in sugar syrup; 3 ppm: cabbage note; 6.7 ppm: mercaptan note in coffee |
| Comparator Or Baseline | 2-Furfurylthiol: coffee, roasted sesame seeds (odor threshold 0.1 μg/L); no cabbage descriptor reported |
| Quantified Difference | Concentration-dependent dual-profile (coffee/cabbage) vs. single-profile (coffee only) |
| Conditions | Sensory evaluation in model systems (sugar syrup, coffee) as reported in FEMA GRAS assessment |
Why This Matters
For coffee flavor formulations requiring subtle savory/vegetal complexity without generic roast character, 1-(2-furfurylthio)propanone provides a concentration-tunable profile that 2-furfurylthiol cannot replicate.
- [1] Perfumer & Flavorist. FEMA GRAS 24 and 25 Update. June 2011, p. 27. View Source
- [2] Chen Y, et al. Characterization of the Typical Potent Odorants in Chinese Roasted Sesame-like Flavor Type Liquor. Foods 2022, 11(18), 2835. Table 3. View Source
